Sb(OH)2Pyr

描述

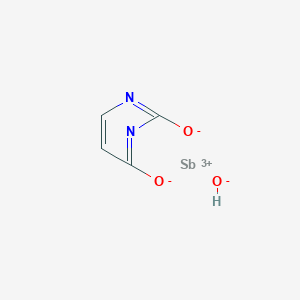

Sb(OH)₂Pyr is an antimony-containing coordination compound featuring a pyridine-derived ligand. Antimony (Sb) in its +3 oxidation state coordinates with hydroxyl (-OH) groups and a pyridine-based ligand (Pyr), likely forming a trigonal bipyramidal or octahedral geometry.

Key structural features include:

- Antimony center: Sb³⁺ acts as a Lewis acid, enabling coordination with electron-rich ligands.

- Hydroxyl groups: The -OH groups contribute to solubility in polar solvents and participate in hydrogen bonding.

- Pyridine ligand: The aromatic pyridine moiety provides π-π stacking interactions and modulates electronic properties .

属性

CAS 编号 |

80340-30-3 |

|---|---|

分子式 |

C4H3N2O3S |

分子量 |

248.84 g/mol |

IUPAC 名称 |

antimony(3+);pyrimidine-2,4-diolate;hydroxide |

InChI |

InChI=1S/C4H4N2O2.H2O.Sb/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);1H2;/q;;+3/p-3 |

InChI 键 |

HZIFVSIYEHMULY-UHFFFAOYSA-K |

SMILES |

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |

规范 SMILES |

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3] |

同义词 |

antimonyl-2,4-dihydroxypyrimidine Sb(OH)2Py |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares Sb(OH)₂Pyr with structurally or functionally related compounds, focusing on synthesis, hydrogen bonding, coordination behavior, and applications.

Sb(OH)₃ (Antimony Trihydroxide)

| Property | Sb(OH)₂Pyr | Sb(OH)₃ |

|---|---|---|

| Structure | Pyridine ligand enhances π-π interactions | Simple trigonal planar geometry |

| Solubility | Higher in organic solvents | Limited solubility in water |

| Hydrogen Bonding | Intramolecular N–H···O bonds possible | Intermolecular O–H···O networks |

| Applications | Catalysis, co-crystal formation | Flame retardants, ceramics |

Sb(OH)₂Pyr’s pyridine ligand distinguishes it from Sb(OH)₃ by enabling stronger intermolecular interactions and solubility in non-aqueous media .

2Pyr vs. 3Pyr/4Pyr Isomers

highlights that 2Pyr isomers (e.g., pyridine amides) exhibit intramolecular N–H···N hydrogen bonding, which sterically hinders co-crystal formation with carboxylic acids. In contrast, 3Pyr/4Pyr analogs lack such bonding and readily form co-crystals. By analogy:

Dysprosium Pyridine Dicarboxylate Coordination Polymers

describes dysprosium (Dy³⁺) complexes with pyridine dicarboxylic acid ligands. Compared to Sb(OH)₂Pyr:

| Property | Sb(OH)₂Pyr | Dy-Pyridine Dicarboxylate |

|---|---|---|

| Metal Center | Sb³⁺ (soft acid) | Dy³⁺ (hard acid) |

| Ligand Complexity | Monodentate pyridine | Polydentate dicarboxylate-pyridine |

| Function | Small-molecule catalysis | Luminescence, magnetic materials |

Sb(OH)₂Pyr’s simpler ligand structure prioritizes catalytic applications over advanced material properties .

(DHQD)₂PYR Organocatalyst

references (DHQD)₂PYR, a chiral bisquinidine-pyridine catalyst. Unlike Sb(OH)₂Pyr:

- Mechanism : (DHQD)₂PYR operates via asymmetric allylic C–C bond formation, while Sb(OH)₂Pyr may act as a Lewis acid catalyst.

- Thermal Stability : Sb(OH)₂Pyr’s antimony center likely offers higher thermal stability than organic catalysts .

Research Findings and Limitations

- Hydrogen Bonding : Intramolecular interactions in Sb(OH)₂Pyr (if 2Pyr-like) reduce co-crystal formation but enhance stability in solution .

- Synthesis Challenges: Antimony’s toxicity and pyridine’s volatility require controlled conditions, as noted in analogous syntheses .

Data Gaps : Direct studies on Sb(OH)₂Pyr are absent in the provided evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。